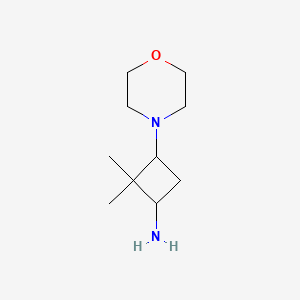
4-(2,4,6-Trifluorobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trifluorobenzoyl)piperidine is a chemical compound characterized by the presence of a piperidine ring attached to a trifluorobenzoyl group. This compound is notable for its unique molecular structure, which includes three fluorine atoms on the benzoyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trifluorobenzoyl)piperidine typically involves the reaction of piperidine with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: For large-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4,6-Trifluorobenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4,6-Trifluorobenzoyl)piperidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trifluorobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-(4-Fluorobenzoyl)piperidine
- 4-(2,4-Difluorobenzoyl)piperidine
- 4-(2,6-Difluorobenzoyl)piperidine
Comparison: Compared to its analogs, 4-(2,4,6-Trifluorobenzoyl)piperidine exhibits unique properties due to the presence of three fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12F3NO |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
piperidin-4-yl-(2,4,6-trifluorophenyl)methanone |
InChI |
InChI=1S/C12H12F3NO/c13-8-5-9(14)11(10(15)6-8)12(17)7-1-3-16-4-2-7/h5-7,16H,1-4H2 |
InChI Key |
NZQPMYHNANODHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)
![5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13290139.png)


![2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290165.png)
![6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13290171.png)
amine](/img/structure/B13290180.png)
![N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13290181.png)



![2-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13290206.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13290208.png)
